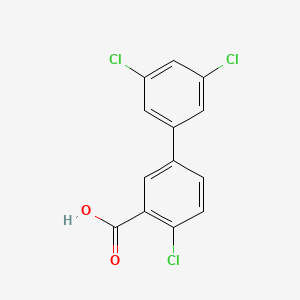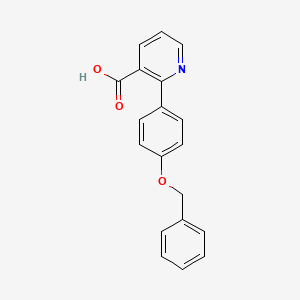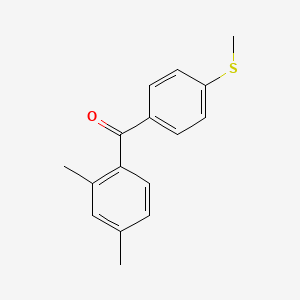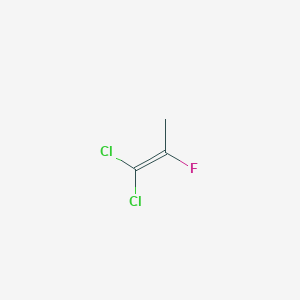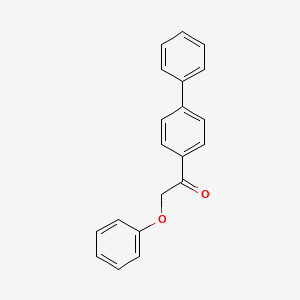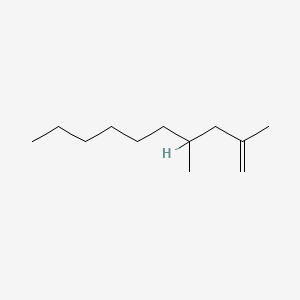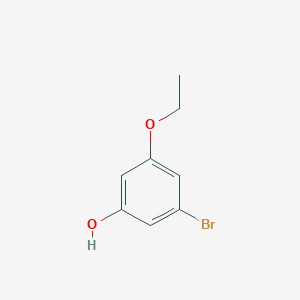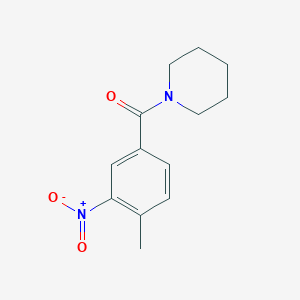
(4-Methyl-3-nitrophenyl)(piperidin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methyl-3-nitrophenyl)(piperidin-1-yl)methanone (4-MNPPM) is an organic compound with a molecular formula of C10H13NO3. It is a member of the nitrophenyl piperidinone family, which is a class of compounds with a wide range of applications in organic synthesis and medicinal chemistry. 4-MNPPM is a versatile compound that can be used in a variety of synthetic reactions and has been studied extensively for its potential applications in drug discovery, drug delivery, and other medicinal chemistry applications.
科学的研究の応用
(4-Methyl-3-nitrophenyl)(piperidin-1-yl)methanone has been studied extensively for its potential applications in a variety of scientific research fields. In organic synthesis, this compound can be used as a reagent in a variety of reaction types, such as alkylation, acylation, and condensation reactions. In drug discovery, this compound has been studied as a potential drug candidate for the treatment of cancer, HIV, and other diseases. In addition, this compound has been studied as a potential drug delivery system due to its ability to form stable complexes with a variety of drugs.
作用機序
The mechanism of action of (4-Methyl-3-nitrophenyl)(piperidin-1-yl)methanone is not yet fully understood. However, it is believed that this compound binds to proteins and other cellular components, which results in a conformational change that affects their function. Additionally, this compound has been found to inhibit the activity of certain enzymes, such as cytochrome P450, which is involved in drug metabolism.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not yet fully understood. However, it has been found to have an inhibitory effect on certain enzymes, such as cytochrome P450, which is involved in drug metabolism. Additionally, this compound has been found to interact with proteins and other cellular components, which may affect their function.
実験室実験の利点と制限
(4-Methyl-3-nitrophenyl)(piperidin-1-yl)methanone has several advantages for use in laboratory experiments. It is a relatively stable compound, with a melting point of 119°C and a boiling point of 209°C. Additionally, it is soluble in a variety of solvents, including water, methanol, and ethanol. Furthermore, this compound is relatively inexpensive and can be purchased from a variety of chemical suppliers.
The main limitation of this compound is its toxicity. This compound is considered to be moderately toxic and should be handled with care in the laboratory. Additionally, this compound is not approved for use in humans and should not be used in any clinical applications.
将来の方向性
The potential applications of (4-Methyl-3-nitrophenyl)(piperidin-1-yl)methanone are still being explored. Future research could focus on the development of new synthesis methods, the evaluation of its potential therapeutic applications, and the further exploration of its biochemical and physiological effects. Additionally, further research could focus on the development of new drug delivery systems based on this compound and the exploration of its potential applications in other fields, such as materials science and catalysis.
合成法
(4-Methyl-3-nitrophenyl)(piperidin-1-yl)methanone can be synthesized by a variety of methods. One of the most common methods is the condensation reaction of 4-methyl-3-nitrophenol and piperidine. This reaction is typically conducted in aqueous solution at a temperature of 120°C. The reaction yields a this compound product with a purity of around 95%. Other methods for the synthesis of this compound include the use of nitromethane, dimethylformamide, and dimethyl sulfoxide.
特性
IUPAC Name |
(4-methyl-3-nitrophenyl)-piperidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3/c1-10-5-6-11(9-12(10)15(17)18)13(16)14-7-3-2-4-8-14/h5-6,9H,2-4,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBGNNSSZFHUHBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N2CCCCC2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

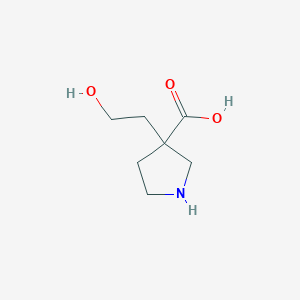
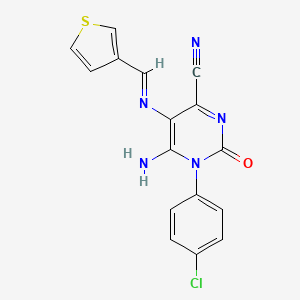
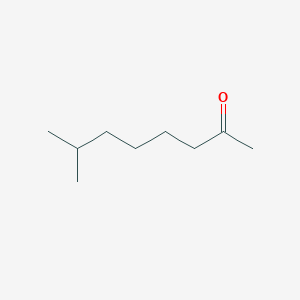
![1-(Phenylcarbonyl)-3-(2-thienyl)indeno[2,3-d]pyrazol-4-one](/img/structure/B6363437.png)
![[(Methoxy)(methyl)]carbene chromium pentacarbonyl](/img/structure/B6363438.png)
